6-bromo-4-fluoro-2-methyl-2H-indazole
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Overview
Description
6-Bromo-4-fluoro-2-methyl-2H-indazole is a heterocyclic compound with the molecular formula C8H6BrFN2. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a fused benzene and pyrazole ring system, with bromine and fluorine substituents at the 6 and 4 positions, respectively, and a methyl group at the 2 position.
Preparation Methods
The synthesis of 6-bromo-4-fluoro-2-methyl-2H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-4-fluoroaniline with methyl isocyanide in the presence of a base can yield the desired indazole derivative . Industrial production methods often employ transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve high yields and purity .
Chemical Reactions Analysis
6-Bromo-4-fluoro-2-methyl-2H-indazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-4-fluoro-2-methyl-2H-indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-4-fluoro-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Bromo-4-fluoro-2-methyl-2H-indazole can be compared with other indazole derivatives, such as:
6-Bromo-2-methyl-2H-indazole: Lacks the fluorine substituent, which may affect its biological activity and chemical reactivity.
4-Fluoro-2-methyl-2H-indazole:
2-Methyl-2H-indazole: Lacks both the bromine and fluorine substituents, resulting in a simpler structure with different reactivity.
The presence of both bromine and fluorine substituents in this compound makes it unique and potentially more versatile in various applications .
Properties
IUPAC Name |
6-bromo-4-fluoro-2-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-4-6-7(10)2-5(9)3-8(6)11-12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEJUSHUYCLGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC(=CC2=N1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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